4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride
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Overview
Description
4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of fluorinating agents such as Selectfluor® or N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) to achieve selective fluorination . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps like halogenation, cyclization, and purification to obtain the final product. The scalability of the synthesis is crucial for its application in large-scale industries.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions: Reagents such as Grignard reagents, palladium catalysts, and strong bases are commonly used in these reactions. Conditions often involve inert atmospheres, controlled temperatures, and specific solvents to drive the reactions efficiently .
Major Products: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated biomolecules for studying biological processes.
Medicine: It is explored for its potential in drug discovery, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound finds applications in the production of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride involves its interaction with molecular targets through its fluorinated groups. The electron-withdrawing nature of the fluorine atoms influences the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biological pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Fluoropyridine
- 4-(Trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 4-Fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride offers unique advantages due to its pyrrolidine ring structure, which provides additional steric and electronic properties. This uniqueness enhances its utility in various applications, particularly in drug design and material science .
Properties
IUPAC Name |
4-fluoro-2-(trifluoromethyl)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F4N.ClH/c6-3-1-4(10-2-3)5(7,8)9;/h3-4,10H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYPTFVDRSVIGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287274-74-0 |
Source
|
Record name | 4-fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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